Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl-
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound with a unique structure that includes a pyridine ring, a morpholinoacetyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the morpholinoacetyl group through a nucleophilic substitution reaction. The phenyl group can be added via a Friedel-Crafts acylation reaction. The tetramethyl groups are usually introduced through alkylation reactions using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyridine rings.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 1,2,3,6-tetrahydro-1-methyl-
- 1-Methyl-3-piperideine
- 1,2,3,6-Tetrahydro-1-methylpyridine
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinoacetyl group, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
CAS No. |
53725-54-5 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H30N2O2/c1-20(2)14-18(17-8-6-5-7-9-17)15-21(3,4)23(20)19(24)16-22-10-12-25-13-11-22/h5-9,14H,10-13,15-16H2,1-4H3 |
InChI Key |
XLGUZTXTVKXTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1C(=O)CN2CCOCC2)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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